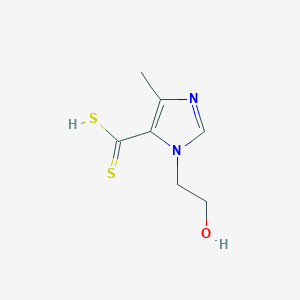
N,N-Dibutylcyclododecanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutylcyclododecanecarboxamide is an organic compound with the molecular formula C21H41NO It is a tertiary amide, characterized by a twelve-membered ring structure and two butyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutylcyclododecanecarboxamide typically involves the reaction of cyclododecanecarboxylic acid with dibutylamine. The reaction is often facilitated by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to promote the formation of the amide bond. The reaction conditions usually include an organic solvent like dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a single-pot process. This involves reacting cyclododecanecarboxylic acid with dibutylamine in the presence of an organic tertiary base. This method is energy and time-efficient, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutylcyclododecanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Cyclododecanecarboxylic acid.
Reduction: N,N-Dibutylcyclododecanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dibutylcyclododecanecarboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amide structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of N,N-Dibutylcyclododecanecarboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its amide functional group .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dicyclohexylcarbodiimide (DCC): Used in peptide synthesis and has a similar amide structure.
N,N-Dibutylformamide: Another tertiary amide with different alkyl groups.
N,N-Dibutylacetamide: Similar structure but with a smaller ring size.
Uniqueness
N,N-Dibutylcyclododecanecarboxamide is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity patterns .
Propriétés
Numéro CAS |
91424-68-9 |
|---|---|
Formule moléculaire |
C21H41NO |
Poids moléculaire |
323.6 g/mol |
Nom IUPAC |
N,N-dibutylcyclododecanecarboxamide |
InChI |
InChI=1S/C21H41NO/c1-3-5-18-22(19-6-4-2)21(23)20-16-14-12-10-8-7-9-11-13-15-17-20/h20H,3-19H2,1-2H3 |
Clé InChI |
QYKHOAJADINPDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)C1CCCCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Aminophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B14373049.png)
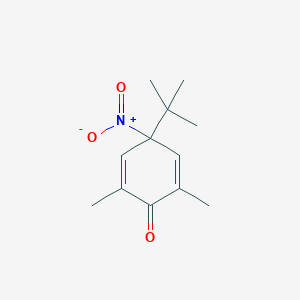
![4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine](/img/structure/B14373057.png)


![2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol)](/img/structure/B14373071.png)
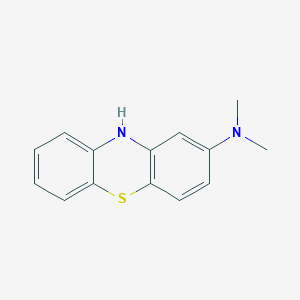
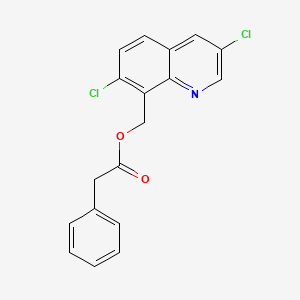
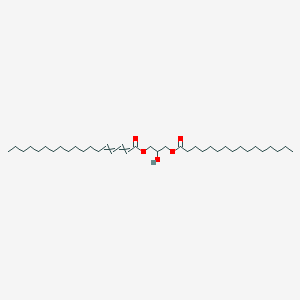
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-5-fluoro-2-methoxybenzamide](/img/structure/B14373104.png)
![2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14373113.png)
![5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14373129.png)
